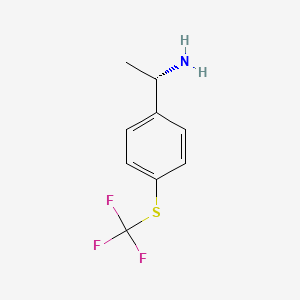
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent. The reaction is carried out under mild conditions with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the scalability of the reaction and the availability of inexpensive reagents make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(Methylthio)phenyl)ethan-1-amine: Similar structure but with a methylthio group instead of a trifluoromethylthio group.
(S)-1-(4-(Ethylthio)phenyl)ethan-1-amine: Contains an ethylthio group in place of the trifluoromethylthio group.
(S)-1-(4-(Isopropylthio)phenyl)ethan-1-amine: Features an isopropylthio group instead of the trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Biological Activity
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine, also known as (S)-1-(4-(trifluoromethylsulfanyl)phenyl)ethanamine, is a chiral amine compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClF₃NS |
| Molecular Weight | 257.70 g/mol |
| IUPAC Name | (1S)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine; hydrochloride |
| CAS Number | 1228561-52-1 |
The compound features a trifluoromethylthio group, which enhances its lipophilicity and may influence its interaction with biological targets.
The mechanism of action of this compound involves its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio group can enhance binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways remain under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, the compound has been explored for its potential to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. In vitro assays revealed that related compounds significantly inhibited PARP activity, suggesting a potential role in cancer therapeutics .
Receptor Binding Studies
Research indicates that this compound may interact with neurotransmitter receptors, particularly those associated with the central nervous system. Such interactions could lead to therapeutic applications in treating neurological disorders. The specific binding affinities and functional outcomes are still being characterized through various receptor assays.
Case Studies and Research Findings
Case Study 1: PARP Inhibition
A study evaluated the inhibitory effects of related compounds on PARP activity using human breast cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values comparable to established PARP inhibitors like Olaparib, demonstrating their potential as therapeutic agents .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of trifluoromethylated compounds. These studies highlighted their potential in modulating neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety disorders.
Properties
Molecular Formula |
C9H10F3NS |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |
InChI Key |
LNAPOOBGPIVJHX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC(F)(F)F)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















